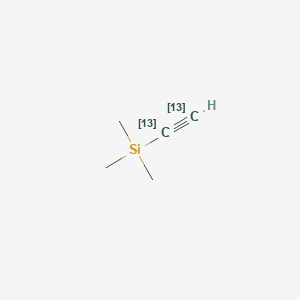

(~13~C_2_)Ethynyl(trimethyl)silane

Descripción

Contextualization of Silylated Alkynes in Modern Synthetic Chemistry

Silylated alkynes, also known as alkynylsilanes, are organic compounds containing a carbon-carbon triple bond directly attached to a silicon atom. chemistryviews.org The silicon group, most commonly a trimethylsilyl (B98337) (TMS) group, serves multiple roles. It can act as a protecting group for the terminal alkyne, preventing unwanted reactions of the acidic acetylenic proton. nih.govacs.org This protective role is crucial in complex syntheses where multiple functional groups are present. Furthermore, the silicon group can be readily removed or transformed into other functional groups, providing a strategic handle for molecular elaboration. nih.gov The C-Si bond, being longer and weaker than a C-C bond, along with the electropositive nature of silicon, imparts unique reactivity to these compounds. wikipedia.orgacs.org This has led to their extensive use in a variety of chemical transformations, including cross-coupling reactions, cycloadditions, and as precursors to alkynyl nucleophiles. chemistryviews.orgnih.gov

Significance of Ethynyl(trimethyl)silane as a Versatile Synthetic Building Block

Ethynyl(trimethyl)silane is a foundational silylated alkyne that serves as a key starting material in numerous synthetic endeavors. sigmaaldrich.comsigmaaldrich.com Its utility stems from its dual functionality: the reactive carbon-carbon triple bond and the easily manipulated trimethylsilyl group. nih.gov This combination allows for its participation in a wide array of chemical reactions. For instance, it is a common substrate in Sonogashira cross-coupling reactions, a powerful method for forming carbon-carbon bonds. nih.gov It also participates in 1,3-dipolar cycloaddition reactions for the synthesis of heterocyclic compounds like pyrazoles and triazoles. sigmaaldrich.comsigmaaldrich.com The trimethylsilyl group can be selectively cleaved under mild conditions, a process known as desilylation, to reveal the terminal alkyne for further functionalization. nih.gov

Role of Isotopic Labeling, Specifically (13C_2_)-Enrichment, in Mechanistic Investigations and Advanced Applications

Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful technique for elucidating reaction mechanisms and studying molecular dynamics. nih.govmdpi.com The introduction of stable isotopes, such as Carbon-13 (¹³C), allows researchers to track the fate of specific atoms throughout a chemical transformation. researchgate.net In the context of ethynyl(trimethyl)silane, enrichment with two ¹³C atoms at the acetylenic positions, creating (0>em="">ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)Ethynyl(trimethyl)silane, provides an invaluable probe for mechanistic studies. nih.gov By following the ¹³C label, chemists can gain detailed insights into bond-forming and bond-breaking processes, identify key intermediates, and distinguish between different possible reaction pathways. researchgate.netresearchgate.net This level of detail is often unattainable through conventional analytical methods. Beyond mechanistic elucidation, ¹³C-labeled compounds are crucial for advanced applications in fields such as materials science and biochemistry, where they can be used to probe the structure and function of complex systems. nih.gov

| Compound Name | Synonyms | Molecular Formula |

|---|---|---|

| Ethynyl(trimethyl)silane | Trimethylsilylethyne; (Trimethylsilyl)acetylene | C₅H₁₀Si |

| (~13~C_2_)Ethynyl(trimethyl)silane | (¹³C₂)-Trimethylsilylacetylene | ¹³C₂C₃H₁₀Si |

| Property | Value for Ethynyl(trimethyl)silane |

|---|---|

| Molecular Weight | 98.22 g/mol sigmaaldrich.comscbt.com |

| Boiling Point | 53 °C sigmaaldrich.com |

| Density | 0.709 g/cm³ sigmaaldrich.com |

| Refractive Index (n20/D) | 1.388 sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(1,2-13C2)ethynyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Si/c1-5-6(2,3)4/h1H,2-4H3/i1+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMFRHBXRUITQE-AEGZSVGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Si](C)(C)[13C]#[13CH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735195 | |

| Record name | (~13~C_2_)Ethynyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285138-86-5 | |

| Record name | (~13~C_2_)Ethynyl(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285138-86-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation of Ethynyl Trimethyl Silane and Its Isotopically Labeled Analogues

Established Synthetic Routes to Ethynyl(trimethyl)silane

The most common and dependable syntheses of ethynyl(trimethyl)silane involve the silylation of an acetylene (B1199291) anion equivalent. This is typically achieved through Grignard-based chemistry or other methods of deprotonating acetylene.

The reaction of an ethynyl (B1212043) Grignard reagent with chlorotrimethylsilane (B32843) is a widely used and well-documented method for preparing ethynyl(trimethyl)silane. orgsyn.org The process begins with the formation of the Grignard reagent itself. An alkylmagnesium halide, such as butylmagnesium chloride, is prepared by reacting an alkyl halide with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). mnstate.edugelest.com Acetylene gas is then bubbled through this solution, leading to an acid-base reaction where the more acidic terminal alkyne proton is removed by the Grignard reagent, forming ethynylmagnesium chloride. orgsyn.org

An important optimization in this process is the choice of the initial Grignard reagent. Butylmagnesium chloride is often preferred over the more traditional ethylmagnesium bromide because it is significantly more soluble in THF, which can lead to more reliable and consistent results. orgsyn.org

The subsequent step is the addition of chlorotrimethylsilane to the solution of ethynylmagnesium chloride. This results in a nucleophilic attack by the acetylide carbon on the silicon atom, displacing the chloride and forming the stable C-Si bond of ethynyl(trimethyl)silane. chemicalbook.com Reaction conditions, such as temperature and addition rates, are critical. The formation of ethynylmagnesium chloride should be kept at or below 20°C to prevent disproportionation to bis(magnesium chloride)acetylene. orgsyn.org Similarly, the rapid addition of chlorotrimethylsilane is recommended to avoid side reactions. orgsyn.org

Table 1: Optimized Grignard-Based Synthesis of Ethynyl(trimethyl)silane

| Step | Reactants | Solvent | Key Conditions | Purpose |

| 1. Grignard Formation | 1-Chlorobutane, Magnesium Turnings | Tetrahydrofuran (THF) | Reflux | To prepare butylmagnesium chloride. |

| 2. Acetylide Formation | Butylmagnesium chloride, Acetylene | Tetrahydrofuran (THF) | Temperature maintained below 20°C | To form ethynylmagnesium chloride from acetylene. |

| 3. Silylation | Ethynylmagnesium chloride, Chlorotrimethylsilane | Tetrahydrofuran (THF) | Addition at 15-20°C, followed by reflux | To form the final product, ethynyl(trimethyl)silane. |

| 4. Workup & Purification | Water wash, Distillation | - | Azeotropic distillation with THF, followed by fractional distillation | To isolate and purify the product. chemicalbook.com |

Beyond the Grignard-based approach, direct silylation of terminal acetylenes provides an alternative route. These methods often employ different catalytic systems. For example, a direct dehydrogenative cross-coupling of a terminal alkyne and a hydrosilane can be achieved with a catalytic amount of a simple base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), producing the silylacetylene and hydrogen gas. nih.gov

Another advanced method involves an iridium carbonyl catalyst with iodotrimethylsilane (B154268) in the presence of a non-nucleophilic base. nih.govthieme-connect.com This process is notable for its excellent yields and tolerance of various functional groups, such as hydroxyl (OH) and amine (NH2) groups. nih.gov While the Grignard method remains a workhorse for large-scale preparations due to cost-effectiveness, these catalytic methods offer advantages in terms of functional group compatibility and reaction conditions for specific applications.

Targeted Synthesis of (13C_2_)Ethynyl(trimethyl)silane

The synthesis of isotopically labeled compounds is crucial for a variety of analytical and research applications. For (ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)ethynyl(trimethyl)silane, the strategy hinges on incorporating two carbon-13 atoms into the alkyne functional group.

The primary strategy for producing (ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)ethynyl(trimethyl)silane is to begin with a precursor that is already enriched with carbon-13 at the desired positions. The most direct and logical precursor is acetylene-13C2 (¹³C₂H₂). rsc.org This labeled acetylene serves as the direct building block for the alkyne portion of the final molecule.

The synthesis of acetylene-13C2 itself can be achieved through several methods. A classic approach involves the hydrolysis of calcium carbide-13C2 (Ca¹³C₂). This labeled carbide is prepared by heating elemental carbon-13 with calcium metal at very high temperatures (around 2200 °C). An alternative route is the double dehydrohalogenation of a ¹³C-enriched 1,2-dihaloethane, such as 1,2-dichloroethane-¹³C₂, using a strong base.

With acetylene-13C2 in hand, its incorporation into the final trimethylsilyl-functionalized molecule follows the same synthetic logic as the unlabeled version. The key precursors are acetylene-13C2 and a silylating agent, typically chlorotrimethylsilane. rsc.orgsigmaaldrich.com

The reaction conditions are analogous to the established Grignard route. Acetylene-13C2 is deprotonated using a suitable Grignard reagent (e.g., butylmagnesium chloride) or an organolithium reagent to form a nucleophilic ¹³C-labeled acetylide. rsc.orgadichemistry.com This intermediate is then reacted with chlorotrimethylsilane to yield (ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)ethynyl(trimethyl)silane, which has the linear formula (CH₃)₃Si¹³C≡¹³CH. sigmaaldrich.com The handling of the expensive labeled acetylene gas and the optimization of reaction yields are critical considerations in this process.

Derivatization and Functionalization of the Ethynyl(trimethyl)silane Scaffold

Ethynyl(trimethyl)silane is a highly versatile reagent in organic chemistry, primarily because the trimethylsilyl (B98337) (TMS) group serves as an effective and removable protecting group for the terminal alkyne. thieme-connect.comwikipedia.org This allows for a wide range of transformations at the other end of the molecule or for the controlled introduction of the ethynyl group into more complex structures.

One of the most prominent applications is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. wikipedia.orgsigmaaldrich.com Ethynyl(trimethyl)silane can be coupled with aryl or vinyl halides. The TMS group prevents the unwanted side reaction of the terminal alkyne coupling with itself (Glaser coupling) and can be selectively removed later using reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) or potassium carbonate in methanol (B129727) to reveal the terminal alkyne. nih.gov

The compound is also a valuable participant in various cycloaddition reactions. For instance, it reacts with diazo compounds in 1,3-dipolar cycloadditions to synthesize pyrazoles and with organic azides to form 1,2,3-triazoles. sigmaaldrich.com Furthermore, ethynyl(trimethyl)silane can be deprotonated to form lithium trimethylsilylacetylide, a potent nucleophile that reacts with electrophiles like aldehydes and ketones to form propargyl alcohols. chemicalbook.com

Table 2: Selected Derivatization Reactions of Ethynyl(trimethyl)silane

| Reaction Type | Reagents/Catalysts | Product Type | Reference(s) |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted alkynes | wikipedia.orgsigmaaldrich.com |

| 1,3-Dipolar Cycloaddition | Organic Azides | 1,2,3-Triazoles | sigmaaldrich.com |

| 1,3-Dipolar Cycloaddition | Diazo Compounds | Pyrazoles | sigmaaldrich.com |

| Nickel-Catalyzed Cross-Coupling | Benzonitriles | Substituted alkynes | sigmaaldrich.com |

| Asymmetric Ethynylation | Aldehydes, Chiral Catalyst (e.g., Carreira conditions) | Chiral Propargyl Alcohols | nih.gov |

| Protiodesilylation | TBAF or K₂CO₃/MeOH | Terminal Alkyne (deprotection) | nih.gov |

Advanced Reaction Chemistry and Mechanistic Elucidation of Ethynyl Trimethyl Silane Transformations

Catalytic Cross-Coupling Reactions

Ethynyl(trimethyl)silane is a versatile reagent in catalytic cross-coupling reactions, serving as a protected form of acetylene (B1199291). wikipedia.org Its trimethylsilyl (B98337) group allows for selective reactions and can be easily removed when needed. wikipedia.org

Sonogashira Coupling and its Variants

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, creating aryl alkynes and conjugated enynes by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org The mild reaction conditions, such as room temperature and the use of a mild base, have made the Sonogashira coupling a widely used method in the synthesis of complex molecules, including pharmaceuticals and organic materials. wikipedia.org

Ethynyl(trimethyl)silane is a frequently used reagent in Sonogashira couplings. wikipedia.orglibretexts.org The trimethylsilyl (TMS) group acts as a protecting group, preventing unwanted reactions at the other end of the acetylene. wikipedia.org This group can later be removed to yield a monosubstituted acetylene. wikipedia.org

Mechanism: The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

Palladium Cycle: The cycle starts with the oxidative addition of the aryl or vinyl halide to the Pd(0) catalyst. wikipedia.org This is followed by transmetalation from the copper acetylide (formed in the copper cycle) to the palladium complex and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. beilstein-journals.org

Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. wikipedia.org This intermediate is then transferred to the palladium complex in the transmetalation step. beilstein-journals.org

Recent studies have also proposed a copper-free Sonogashira variant that proceeds through two interconnected Pd0/PdII catalytic cycles. wikipedia.org

Variants:

Copper-Free Sonogashira: To avoid the use of copper, which can sometimes lead to side reactions, copper-free variants have been developed. These often require alternative bases or ligands to facilitate the reaction. organic-chemistry.org

Sila-Sonogashira: This variant involves the direct use of silylated alkynes like ethynyl(trimethyl)silane. libretexts.org The TMS group can be removed in a subsequent step or in situ. wikipedia.orgmdpi.org

Carbonylative Sonogashira Coupling: This reaction incorporates a carbonyl group between the aryl/vinyl group and the alkyne, leading to the formation of alkynones. nih.govnih.gov This has been achieved using aryl thianthrenium salts as the coupling partners under an atmospheric pressure of carbon monoxide. nih.gov

Table 1: Examples of Sonogashira Coupling Reactions with Ethynyl(trimethyl)silane

| Aryl/Vinyl Halide | Catalyst System | Product | Yield (%) | Reference |

| 2-Bromobenzaldehyde | Pd(OAc)₂, P(o-tolyl)₃, n-Bu₄NCl, NaOAc | 1-(2-Formylphenyl)-2-(trimethylsilyl)acetylene | Not specified | mdpi.org |

| 3-Iodopyridine | Pd(OAc)₂, P(o-tolyl)₃, n-Bu₄NCl, NaOAc | 3-((Trimethylsilyl)ethynyl)pyridine | 28 (RT), Higher with MW | mdpi.org |

| Aryl Iodides | Pd(0), Cu(I) | Aryl-(trimethylsilyl)acetylenes | 92 | mdpi.com |

| Vinyl Iodide | Pd catalyst | Conjugated enyne with TMS group | Not specified | gelest.com |

Palladium-Catalyzed Processes Beyond Sonogashira

While the Sonogashira reaction is prominent, ethynyl(trimethyl)silane participates in other palladium-catalyzed transformations. A notable example is the direct coupling of 1-phenyl-2-(trimethylsilyl)acetylenes with aryl halides without a copper co-catalyst, often accelerated by microwave irradiation. mdpi.org The mechanism for this transformation is thought to involve a transmetalation pathway where the silyl (B83357) group is transferred to the palladium center. mdpi.org

Another important reaction is the Stille cross-coupling, where tributylstannylethynyltrimethylsilane couples with aryl halides. gelest.com In this case, the coupling occurs at the carbon-tin bond rather than the carbon-silicon bond, demonstrating the selective reactivity that can be achieved. gelest.com

Table 2: Palladium-Catalyzed Reactions of Ethynyl(trimethyl)silane Derivatives

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| 1-Phenyl-2-(trimethylsilyl)acetylene | 2-Bromobenzaldehyde | Pd(OAc)₂, P(o-tolyl)₃, n-Bu₄NCl, NaOAc | Disubstituted acetylene | mdpi.org |

| Tributylstannylethynyltrimethylsilane | Bromoarene | Pd catalyst | Ethynylarene | gelest.com |

Nickel-Catalyzed Reactions

Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions and often exhibit high activity, even with less reactive substrates like aryl chlorides. Nickel-catalyzed cross-coupling reactions of ethynyl(trimethyl)silane have been reported, for instance, with benzonitriles. sigmaaldrich.com

The mechanism of nickel-catalyzed cross-coupling often involves the formation of a Ni(0) active species which undergoes oxidative addition with the aryl halide. For reactions involving alkyl halides, a radical mechanism is often proposed, where an alkyl radical is generated and reacts with a Ni(II) intermediate. orgsyn.org N-heterocyclic carbenes (NHCs) have emerged as effective ligands for nickel, enhancing catalytic activity.

Table 3: Nickel-Catalyzed Reactions Involving Silyl Compounds

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Reference |

| Aryl(trialkyl)silanes | Aryl chlorides/tosylates | Nickel catalyst, carbonate base | Biaryls | rsc.orgresearchgate.net |

| (Het)aryl tosylates | Secondary phosphine (B1218219) oxides | NiCl₂·6H₂O, ligand, pyridine | Tertiary phosphine oxides | researchgate.net |

| Ethynyltrimethylsilane | Benzonitriles | Nickel catalyst | Not specified | sigmaaldrich.com |

Other Transition Metal-Mediated Transformations (e.g., Rhodium, Silver)

Rhodium and silver catalysts also mediate unique transformations of ethynyl(trimethyl)silane and its derivatives. Rhodium complexes have been shown to catalyze the intramolecular trans-bis-silylation of 2-ethynyl-3-pentamethyldisilanylpyridine derivatives, leading to the formation of pyridine-fused siloles. nih.govmdpi.com DFT calculations have been employed to understand the reaction mechanism, suggesting a pathway for the formation of the trans-bis-silylation adduct. mdpi.com

While specific examples of silver-catalyzed reactions with "(ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)Ethynyl(trimethyl)silane" were not found in the provided search results, silver is known to participate in various alkyne transformations.

Table 4: Rhodium-Catalyzed Reactions of Ethynyl(trimethyl)silane Derivatives

| Reactant | Catalyst | Product | Yield (%) | Reference |

| 3-(1,1,2,2,2-Pentamethyldisilanyl)-2-(trimethylsilylethynyl)pyridine | [RhCl(CO)₂]₂ | 1,1-Dimethyl-2,3-bis(trimethylsilyl)-1H-silolo[3,2-b]pyridine | Not specified | mdpi.com |

| 2-Ethynyl-3-(1,1,2,2,2-pentamethyldisilanyl)pyridine | [RhCl(CO)₂]₂ | 1,1-Dimethyl-3-(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 48 | mdpi.com |

| 3-(1,1,2,2,2-Pentamethyldisilanyl)-2-(trimethylsilylethynyl)pyridine | RhCl(PPh₃)₃ | 1,1-Dimethyl-2,3-bis(trimethylsilyl)-1H-silolo[3,2-b]pyridine | 5 | mdpi.com |

Cycloaddition Reactions

Ethynyl(trimethyl)silane is a valuable substrate in cycloaddition reactions for the synthesis of heterocyclic compounds.

1,3-Dipolar Cycloadditions (e.g., Pyrazole and Triazole Synthesis)

1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. slideshare.net Ethynyl(trimethyl)silane serves as a dipolarophile in these reactions.

Pyrazole Synthesis: The reaction of diazo compounds with ethynyl(trimethyl)silane provides a route to pyrazoles. sigmaaldrich.com For instance, the 1,3-dipolar cycloaddition of trimethylsilyldiazomethane (B103560) with α,β-unsaturated esters leads to 1-pyrazolines, which can then isomerize to pyrazoles. nih.gov The regioselectivity of these reactions is influenced by both electronic and steric factors. nih.gov

Triazole Synthesis: The copper(I)-catalyzed 1,3-dipolar cycloaddition of azides to terminal alkynes, often referred to as "click chemistry," is a highly efficient and regiospecific method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.gov Ethynyl(trimethyl)silane can be used in these reactions, often in a one-pot, multi-step process that includes Sonogashira coupling, desilylation, and then the cycloaddition. sigmaaldrich.com A trimethylsilyl-directed approach has also been developed for the solid-phase synthesis of 1,5-trisubstituted 1H-1,2,3-triazoles from 1-trimethylsilylacetylenes and organoazides. nih.govsigmaaldrich.com

Table 5: 1,3-Dipolar Cycloaddition Reactions

| Dipole | Dipolarophile | Catalyst/Conditions | Product | Reference |

| Trimethylsilyldiazomethane | α,β-Unsaturated esters | Heat | Pyrazolines | nih.gov |

| Organoazides | 1-Trimethylsilylacetylenes | Immobilized on REM resin | 1,5-Trisubstituted 1H-1,2,3-triazoles | nih.govsigmaaldrich.com |

| Azides | Terminal alkynes | Copper(I) | 1,4-Disubstituted 1,2,3-triazoles | nih.gov |

| Diazo compounds | Ethynyl(trimethyl)silane | Not specified | Pyrazoles | sigmaaldrich.com |

Hydroelementation and Related Addition Reactions

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon triple bond of ethynyl(trimethyl)silane. This reaction is typically catalyzed by transition metal complexes, most commonly those containing platinum or rhodium, although ruthenium catalysts have also been employed to achieve different selectivities. ntnu.no The reaction yields vinylsilane products.

For a terminal alkyne like ethynyl(trimethyl)silane, the addition of a hydrosilane (HSiR'₃) can result in two regioisomers: the α-vinylsilane (where the new silicon group adds to the terminal carbon) and the β-vinylsilane (where the silicon adds to the internal, silyl-substituted carbon). The reaction also has stereoselectivity, with cis-addition (leading to the E-isomer) or trans-addition (leading to the Z-isomer) being possible.

The most accepted general mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism . It involves:

Oxidative Addition: The hydrosilane oxidatively adds to the low-valent metal center (e.g., Pt(0)).

Alkyne Coordination: The alkyne coordinates to the metal complex.

Insertion: The coordinated alkyne inserts into either the metal-hydride (M-H) or metal-silyl (M-Si) bond.

Reductive Elimination: The resulting adduct is released from the metal center, regenerating the catalyst for the next cycle.

The regioselectivity is highly dependent on the catalyst and reaction conditions. Platinum catalysts, like hexachloroplatinic acid (H₂PtCl₆), often favor the formation of the β-vinylsilane product via syn-addition, yielding the (E)-isomer. bohrium.com In contrast, certain ruthenium catalysts have been shown to favor the formation of the α-vinylsilane product. ntnu.no Furthermore, some ruthenium complexes can uniquely promote trans-addition, leading to the (Z)-isomer of the β-vinylsilane.

| Catalyst Type | Typical Regioselectivity | Typical Stereoselectivity | Primary Product |

|---|---|---|---|

| Platinum (e.g., H₂PtCl₆, Karstedt's) | β-addition | cis-addition | (E)-1,2-bis(trimethylsilyl)ethene derivative |

| Rhodium | α-addition | cis-addition | 1,1-bis(trimethylsilyl)ethene derivative |

| Ruthenium | α- or β-addition | cis- or trans-addition | Product mixture depends on specific complex; can give (Z)-isomers. ntnu.no |

The hydroboration of ethynyl(trimethyl)silane with boranes like dialkylboranes (R₂BH) proceeds via the syn-addition of a H-B bond across the alkyne. This reaction is highly sensitive to the steric bulk of both the silyl group and the borane (B79455) reagent, which dictates the regioselectivity of the addition. rsc.org

The reaction with a stoichiometric amount of a dialkylborane typically results in monohydroboration, yielding a mixture of two regioisomeric vinylboranes. rsc.org

(E)-[2-(trimethylsilyl)ethenyl]dialkylborane (Boron adds to the terminal carbon)

[1-(trimethylsilyl)ethenyl]dialkylborane (Boron adds to the silicon-bearing carbon)

Research has shown that hydroboration with bulky dialkylboranes, such as those derived from internal alkenes, predominantly yields the (E)-[2-(trimethylsilyl)-ethenyl]dialkylborane isomer. rsc.org Conversely, using less bulky dialkylboranes derived from terminal alkenes leads to a predominance of the [1-(trimethylsilyl)ethenyl]dialkylborane isomer. rsc.org For example, using (triisopropylsilyl)acetylene (B1226034) with 9-borabicyclo[3.3.1]nonane (9-BBN) was found to give exclusively the (Z)-(β-borylvinyl)silane adduct. osti.gov

Diboration , the addition of a B-B bond across the triple bond, can be catalyzed by platinum complexes like [Pt(PPh₃)₄]. nih.gov For an alkyne like ethynyl(trimethyl)silane, this would result in the cis-addition of two boryl groups, yielding a 1,2-diboryl-1-silylethene derivative. This process is a powerful method for synthesizing multi-borylated compounds, which are versatile intermediates in organic synthesis. nih.gov

| Reagent | Reaction Type | Major Product Isomer | Key Finding |

|---|---|---|---|

| Bulky Dialkylborane (e.g., dicyclohexylborane) | Hydroboration | (E)-[2-(trimethylsilyl)ethenyl]dialkylborane | Steric hindrance from the borane directs boron to the terminal carbon. rsc.org |

| Less Bulky Dialkylborane (e.g., di-n-butylborane) | Hydroboration | [1-(trimethylsilyl)ethenyl]dialkylborane | Electronic effects and reduced steric hindrance allow addition at the silyl-substituted carbon. rsc.org |

| 9-BBN | Hydroboration | (Z)-1-(2-borylvinyl)silane | The bulky trialkylsilyl group can completely suppress dihydroboration and direct regioselectivity. osti.gov |

| Bis(pinacolato)diboron (B₂pin₂) / [Pt(PPh₃)₄] | Diboration | cis-1,2-bis(boryl)-1-(trimethylsilyl)ethene | Catalytic cycle involves oxidative addition of B-B bond to Pt(0), alkyne insertion, and reductive elimination. nih.gov |

Polymerization and Oligomerization Mechanisms

The polymerization of ethynyl(trimethyl)silane can be initiated by high-energy sources such as UV lasers. This process, often conducted in the gas phase, is a form of laser chemical vapor deposition (LCVD) used to create thin films of polycarbosilane. researchgate.net A key feature of this method is that it can proceed without the need for a photoinitiator. researchgate.net

The pathway for laser-induced polymerization is understood as a photopolymerization process driven by the direct absorption of laser energy by the monomer. The mechanism can be described as follows:

Initiation: A high-energy photon (e.g., from an ArF excimer laser) is absorbed by the ethynyl(trimethyl)silane molecule, promoting it to an excited state. This excitation can lead to the homolytic cleavage of a bond or the formation of a reactive diradical species by opening the π-system of the triple bond.

Propagation: The initial radical species attacks the triple bond of another monomer molecule, initiating a chain reaction. This process repeats, rapidly building a polymer chain. The polymerization proceeds primarily through the acetylenic bond.

Termination: The growing polymer chains can terminate through various radical combination or disproportionation reactions.

This LCVD process is advantageous for coating thermally sensitive substrates, as the deposition of the polymer film occurs at ambient temperatures. researchgate.net The fundamental LCVD process involves focusing a laser beam into a reaction chamber containing the precursor gas, which induces a localized chemical reaction and leads to the formation of a solid deposit on a substrate. ceramics.org

Ethynyl(trimethyl)silane can undergo coordination polymerization, a process catalyzed by transition metal complexes that allows for significant control over the polymer's structure and properties, such as stereoregularity and molecular weight. wikipedia.org This method is particularly effective for polymerizing alkynes, leading to substituted polyacetylene-type structures. nih.gov

The mechanism of coordination polymerization of alkynes, often rationalized by the Cossee-Arlman mechanism (originally proposed for alkenes), involves the following key steps at the active metal center (e.g., Rh, Ti, Zr): wikipedia.orgfiveable.me

Monomer Coordination: The ethynyl(trimethyl)silane monomer coordinates to a vacant site on the transition metal catalyst.

Insertion (Chain Migratory Insertion): The coordinated alkyne then inserts into the existing metal-carbon bond of the growing polymer chain. This occurs via a four-centered transition state, extending the polymer by one monomer unit and regenerating the vacant coordination site. dspaces.org

Chain Propagation: A new monomer molecule coordinates to the regenerated vacant site, and the insertion process repeats, leading to the growth of the polymer chain.

Chain Transfer/Termination: The polymerization can be terminated by various chain transfer reactions (e.g., to a co-catalyst like an aluminum alkyl or to hydrogen) or by β-hydride elimination, which releases the polymer chain and forms a metal-hydride species.

Photochemical Polymerization Investigations

While specific studies focusing exclusively on the photochemical polymerization of (ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)Ethynyl(trimethyl)silane are not extensively detailed in the available literature, the principles governing the photopolymerization of its non-labeled counterpart, ethynyl(trimethyl)silane, and related silylated acetylenes offer significant insight. The primary role of the ¹³C isotope in this context is not to alter the fundamental reaction but to serve as a tracer for mechanistic studies.

The photochemical polymerization of ethynyl(trimethyl)silane is typically initiated by ultraviolet (UV) radiation. nih.gov This process can lead to the formation of poly(ethynyltrimethylsilane), a material that has been explored for applications such as the chemical vapor deposition of polycarbosilane films. sigmaaldrich.com The polymerization proceeds through the activation of the carbon-carbon triple bond, which then propagates to form a polymer chain.

Silyl groups, such as the trimethylsilyl group in ethynyl(trimethyl)silane, are known to influence photopolymerization reactions. In some systems, the introduction of silyl chemistry, for instance, using additives like tris(trimethylsilyl)silane, can enhance the feasibility of photopolymerization, particularly in the presence of air. mdpi.com Silanes can act as oxygen scavengers, which is beneficial as oxygen often inhibits radical polymerization processes. researchgate.net The resulting silylated polymers often exhibit valuable properties, including enhanced thermal stability and solubility.

Mechanistic Investigations Utilizing (¹³C₂_)Ethynyl(trimethyl)silane

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry, and (ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)Ethynyl(trimethyl)silane is a powerful tool in this regard. By replacing the natural abundance ¹²C atoms of the ethynyl (B1212043) group with ¹³C, researchers can meticulously track the fate of these specific carbon atoms through complex reaction sequences.

Isotopic Labeling as a Probe for Reaction Pathway Elucidation

Isotopic labeling with ¹³C provides an unambiguous method to distinguish between proposed reaction pathways. The distinct signal of ¹³C in NMR spectroscopy and its increased mass in mass spectrometry allow for precise determination of bond-forming and bond-breaking events.

A versatile approach to synthesizing ¹³C₂-labeled molecules begins with elemental ¹³C, which is converted to calcium carbide (Ca¹³C₂). researchgate.netrsc.org This labeled calcium carbide can then be used to generate ¹³C₂-acetylene, a universal building block for a wide range of labeled organic compounds, including alkynes. researchgate.netrsc.org This methodology provides access to compounds like (ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)Ethynyl(trimethyl)silane, enabling detailed mechanistic studies.

For example, in the study of complex reaction mechanisms, such as those involving metal catalysts or rearrangements, tracking the position of the ¹³C label in the products can provide definitive evidence for or against a proposed intermediate or transition state. The introduction of a stable ¹³C-label into a polymeric chain also allows for the tracking and analysis of polymer decomposition processes and the integration of their byproducts into the environment. researchgate.net

Tracing Carbon Scaffolds in Complex Syntheses with ¹³C-Labeling

Beyond elucidating reaction mechanisms, (ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)Ethynyl(trimethyl)silane and other ¹³C-labeled alkynes are invaluable for tracing the incorporation and rearrangement of carbon skeletons in the total synthesis of complex molecules. sigmaaldrich.comresearchgate.net This is particularly crucial in natural product synthesis, where intricate molecular architectures are often assembled through a series of complex chemical transformations.

The strategy involves introducing the ¹³C-labeled fragment at a known position in the synthetic route and then following its path to the final product. This can confirm the connectivity of the carbon framework and reveal any unexpected skeletal rearrangements that may have occurred. For instance, site-specific ¹³C labeling has been employed in the synthesis of linoleic acid to serve as a marker for studying enzymatic reactions. nih.gov

Advanced Spectroscopic Analysis for Research Insights into Ethynyl Trimethyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic and organometallic compounds in solution. For Ethynyl(trimethyl)silane, various NMR methods, including the analysis of different nuclei, provide a comprehensive picture of its electronic and structural properties.

Carbon-13 NMR spectroscopy is a powerful method for identifying the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal, or resonance, in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. docbrown.info For Ethynyl(trimethyl)silane, the ¹³C NMR spectrum provides unambiguous evidence for its structure.

The trimethylsilyl (B98337) (TMS) group's three methyl carbons are equivalent and thus produce a single sharp resonance at a chemical shift close to 0.0 ppm. The two sp-hybridized carbons of the ethynyl (B1212043) group are electronically distinct and resonate at different chemical shifts in the typical alkyne region of the spectrum (approximately 60-90 ppm). The carbon atom directly bonded to the silicon atom (Cα) is influenced by silicon's electropositive nature and pπ-dπ back-bonding, distinguishing it from the terminal acetylenic carbon (Cβ). lookchem.com In (ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)Ethynyl(trimethyl)silane, the presence of two ¹³C isotopes in the ethynyl moiety allows for the observation of ¹³C-¹³C coupling, providing further structural confirmation.

Table 1: Typical ¹³C NMR Chemical Shifts for Ethynyl(trimethyl)silane and Related Structures

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -Si(CH₃)₃ | ~0.0 | Resonance for the nine equivalent protons of the trimethylsilyl group. |

| -C≡ C-H | ~93-94 | Acetylenic carbon directly attached to the silicon atom (Cα). |

| -C≡C -H | ~91-92 | Terminal acetylenic carbon (Cβ). |

Data compiled from representative literature values for substituted (phenylethynyl)trimethylsilanes. rsc.org

Beyond static structural assignment, ¹³C NMR is crucial for probing reaction mechanisms. By monitoring the changes in chemical shifts and the appearance of new signals over the course of a reaction, chemists can identify intermediates and products. For instance, in addition or coupling reactions involving the alkyne, the disappearance of the acetylenic carbon signals and the emergence of new signals corresponding to sp² or sp³ hybridized carbons can be tracked to elucidate the reaction pathway. Isotopic labeling with ¹³C allows for the precise tracing of carbon atoms from reactants to products, offering definitive insights into bond-forming and bond-breaking events.

The kinetic isotope effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. libretexts.org This effect is particularly pronounced when replacing hydrogen (¹H) with deuterium (B1214612) (²H or D) due to the doubling of atomic mass, which significantly alters the vibrational frequency of the C-H bond. nih.gov Studying the deuterium KIE (kH/kD) is a classic technique for determining whether a C-H bond is broken in the rate-determining step of a reaction mechanism. libretexts.org

In the context of Ethynyl(trimethyl)silane, the terminal acetylenic proton is acidic and can be involved in various reactions, such as deprotonation-substitution sequences. To investigate the mechanism of a reaction where this proton is transferred, one could synthesize the deuterated analogue, (D₁)Ethynyl(trimethyl)silane. By comparing the rate of the reaction using the deuterated substrate to the rate with the non-deuterated substrate, the KIE can be calculated.

A primary KIE (typically kH/kD > 2) is observed when the C-H bond is broken or formed in the rate-limiting step. libretexts.org

A secondary KIE (kH/kD close to 1) suggests that the C-H bond is not broken in the rate-determining step, but rehybridization at the carbon atom occurs. iitd.ac.in

An inverse KIE (kH/kD < 1) can also occur, often when a new, stiffer bond is formed to the hydrogen.

While a common investigative tool, specific KIE studies for reactions involving Ethynyl(trimethyl)silane require careful experimental design, comparing reaction kinetics of the standard compound with its deuterated form under identical conditions. researchgate.netnih.gov

While ¹H and ¹³C NMR probe the organic portion of the molecule, ²⁹Si NMR provides direct information about the silicon atom. The natural abundance of the ²⁹Si isotope is only 4.7%, but modern NMR techniques can readily acquire high-quality spectra. The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents attached to the silicon atom. researchgate.net

For Ethynyl(trimethyl)silane, the ²⁹Si nucleus is shielded compared to the standard, tetramethylsilane (B1202638) (TMS), resulting in a negative chemical shift. This shielding is characteristic of silicon atoms bonded to sp-hybridized carbons. lookchem.com The introduction of electron-withdrawing or electron-donating groups on the alkyne, or the replacement of the methyl groups on silicon, would cause predictable shifts in the ²⁹Si resonance.

Table 2: Representative ²⁹Si NMR Chemical Shifts for Substituted Trimethylsilanes

| Compound | ²⁹Si Chemical Shift (δ, ppm) |

|---|---|

| Tetramethylsilane (TMS) | 0.0 (Reference) |

| Ethynyl(trimethyl)silane | -17.1 |

| Vinyl(trimethyl)silane | -7.0 |

| Phenyl(trimethyl)silane | -4.2 |

Data compiled from literature. lookchem.com

In reaction monitoring, ²⁹Si NMR is invaluable for tracking transformations at the silicon center. For example, in reactions involving the cleavage of the Si-C(sp) bond or the conversion of the trimethylsilyl group to another functional group (e.g., a silanol), significant changes in the ²⁹Si chemical shift would be observed, providing clear evidence of the chemical transformation. unige.chresearchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Bond Characterization in Reaction Contexts

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific chemical bonds and functional groups, making this method a powerful tool for structural characterization. jkps.or.krresearchgate.net

For Ethynyl(trimethyl)silane, several key vibrational modes can be identified:

C-H Stretch (Acetylenic): A sharp, characteristic band appears around 3300 cm⁻¹.

C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a signal in the range of 2100-2200 cm⁻¹. In Ethynyl(trimethyl)silane, this appears around 2160 cm⁻¹. rsc.org The intensity of this band can vary between IR and Raman spectra depending on the change in dipole moment and polarizability, respectively.

Si-C Stretch: The silicon-carbon single bond stretches are typically found in the 600-800 cm⁻¹ region.

CH₃ Deformations: The methyl groups on the silicon atom give rise to characteristic bending and rocking modes, notably a strong absorption around 1250 cm⁻¹ (symmetric deformation) and 840 cm⁻¹ (rocking).

Table 3: Key Vibrational Frequencies for Ethynyl(trimethyl)silane

| Vibrational Mode | Technique | Typical Frequency (cm⁻¹) |

|---|---|---|

| ≡C-H Stretch | IR | ~3300 |

| C≡C Stretch | IR, Raman | ~2150-2160 |

| -CH₃ Symmetric Deformation | IR | ~1250 |

| Si-CH₃ Rock | IR | ~840 |

Data compiled from representative literature and spectral databases. rsc.orgnist.gov

In the context of chemical reactions, vibrational spectroscopy is highly effective for monitoring the conversion of functional groups. For example, in a hydrosilylation reaction where a Si-H bond adds across the triple bond, one would observe the disappearance of the ≡C-H and C≡C stretching bands and the appearance of new bands corresponding to C=C-H (alkenyl) and Si-H stretches. Similarly, in a Sonogashira coupling, the disappearance of the ≡C-H stretch would indicate successful coupling at the terminal alkyne position. wikipedia.org The complementary nature of IR and Raman spectroscopy is often beneficial, as some vibrations that are weak in IR may be strong in Raman, and vice versa. nih.govbiointerfaceresearch.com

Mass Spectrometry for Reaction Monitoring and Isotopic Purity Verification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and, through fragmentation analysis, can provide structural information. nih.gov

For Ethynyl(trimethyl)silane, the molecular ion peak in the mass spectrum would appear at an m/z corresponding to its molecular weight (98.22 g/mol ). nist.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition. rsc.org

A critical application of MS is the verification of isotopic labeling. For (ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)Ethynyl(trimethyl)silane, the molecular weight is increased by two mass units due to the two ¹³C atoms. A mass spectrometer can easily distinguish between the unlabeled compound and the labeled analogue. This is essential for confirming the success of an isotopic synthesis and for verifying the isotopic purity of the starting material before its use in mechanistic or metabolic studies. sigmaaldrich.com The isotopic purity is typically determined by comparing the relative intensities of the ion peaks for the labeled (M+2) and unlabeled (M) species. sigmaaldrich.com

Furthermore, mass spectrometry is a powerful tool for online reaction monitoring. nih.gov By continuously sampling a reaction mixture and analyzing it by MS, researchers can track the consumption of reactants (e.g., m/z of Ethynyl(trimethyl)silane), the formation of products, and the appearance and disappearance of transient intermediates in real-time. This provides invaluable kinetic and mechanistic data that complements insights gained from NMR and vibrational spectroscopy.

Computational and Theoretical Chemistry Studies of Ethynyl Trimethyl Silane Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It has been instrumental in elucidating the reactivity and properties of organosilicon compounds.

DFT calculations are crucial for predicting the reactivity of ethynyl(trimethyl)silane systems by examining their electronic structure. A significant computational study combined with crossed molecular beam experiments investigated the gas-phase reaction of the D1-ethynyl radical (C₂D) with silane (B1218182) (SiH₄) to produce D1-silylacetylene (SiH₃CCD), an isotopologue of silylacetylene. nih.govnih.gov This work highlights how electronic structure analysis can challenge and refine long-held concepts of chemical reactivity. nih.gov

Historically, the ethynyl (B1212043) radical, with its sp-hybridized radical center, was thought to react primarily through hydrogen abstraction or addition to unsaturated bonds. researchgate.net An insertion into a single bond was not expected, as the radical lacks the necessary empty orbital. nih.govnih.gov However, DFT calculations revealed that the reaction between the ethynyl radical and silane can proceed via an unconventional insertion mechanism. nih.gov This is in stark contrast to the isovalent ethynyl-methane (C₂D-CH₄) system, where hydrogen abstraction is the most favored pathway. nih.gov The unique reactivity of the silane system is attributed to the electronic properties of silicon, including the participation of its d-orbitals, which are absent in carbon. nih.gov

A key strength of DFT is its ability to map out entire potential energy surfaces (PES) for chemical reactions, identifying intermediates and transition states. For the reaction of the D1-ethynyl radical with silane, computations identified multiple reaction pathways leading to the D1-silylacetylene product. nih.gov

The study identified three distinct mechanisms:

A direct radical substitution (Sᵣ) mechanism: This pathway involves a pentacoordinated silicon atom in a trigonal bipyramidal geometry and proceeds without a barrier. nih.gov

An indirect insertion mechanism: The reaction proceeds through the formation of a transient collision complex, which then rearranges to the final product. nih.gov

A hydrogen abstraction mechanism: This pathway leads to the formation of a silyl (B83357) radical (SiH₃) and D1-acetylene (C₂HD). nih.gov

Calculations at the CCSD(T)-F12/cc-pVTZ-F12//B2PLYP-D3/cc-pV(T+d)Z level of theory provided the relative energies of reactants, intermediates, transition states, and products. researchgate.net The computationally predicted exoergicity of -151 ± 4 kJ mol⁻¹ for the formation of D1-silylacetylene was in good agreement with the experimentally determined value, validating the theoretical model. nih.gov This detailed modeling provides a microscopic view of the reaction dynamics, explaining how an unconventional insertion reaction can occur. nih.govresearchgate.net

Table 1: Comparison of Calculated Reaction Pathways for Ethynyl Radical Reactions

| Reactant System | Dominant Pathway | Key Features | Reference |

|---|---|---|---|

| Ethynyl Radical + Silane | Radical Substitution / Insertion | Barrierless, involves pentacoordinated silicon intermediate | nih.gov |

| Ethynyl Radical + Methane | Hydrogen Abstraction | Proceeds over an 11 kJ mol⁻¹ barrier | nih.gov |

DFT methods are widely used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (IR and Raman). By calculating these properties, a direct comparison can be made with experimental spectra to confirm molecular structures and understand bonding. For instance, methods like the Gauge-Independent Atomic Orbital (GIAO) method are routinely used for NMR shift calculations, while the analysis of computed harmonic frequencies is standard for interpreting vibrational spectra.

While these techniques are powerful, specific published DFT studies detailing a full assignment of NMR and vibrational spectra for ethynyl(trimethyl)silane were not prominently found in the searched literature. However, the methodology is well-established. Computational studies on related or more complex molecules synthesized from ethynyl(trimethyl)silane precursors frequently use DFT to predict and interpret spectroscopic data, such as UV/Vis spectra, to understand their electronic properties.

Molecular Dynamics Simulations in Complex Chemical Environments

While DFT calculations on potential energy surfaces describe the static features of a reaction, molecular dynamics (MD) simulations provide insight into the time-evolution of the system. Quasi-classical trajectory (QCT) simulations are a specific type of MD that accounts for the zero-point vibrational energy of the reactants, offering a more realistic depiction of reaction dynamics. xmu.edu.cnq-chem.com

In the study of the D1-ethynyl radical reacting with silane, QCT simulations were performed to bridge the gap between the static DFT results and the experimental observations from crossed molecular beam experiments. nih.gov These trajectory studies provided compelling evidence confirming the three reaction mechanisms proposed by the electronic structure calculations. nih.gov The simulations showed that approximately 25% of the 1000 reactive trajectories led to the formation of the D1-silylacetylene product. nih.gov Furthermore, the translational energy and scattering angle distributions derived from the QCT simulations successfully reproduced the experimental data, demonstrating the predictive power of this theoretical approach. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable to reactivity)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific activity, which can be biological (e.g., toxicity) or physical (e.g., reactivity). scbt.com When applied to chemical reactivity, these models are often termed Quantitative Structure-Reactivity Relationships (QSRR). scbt.com

A search of the available literature did not reveal specific QSAR or QSRR studies focused on predicting the reactivity of ethynyl(trimethyl)silane itself. The application of QSAR is more common in fields like drug discovery, where the goal is to predict the biological activity of a large series of related compounds. Ethynyl(trimethyl)silane is a fundamental building block in organic synthesis, and its reactivity is typically understood through mechanistic and physical organic chemistry principles rather than statistical QSRR models.

However, many complex, biologically active molecules are synthesized using ethynyl(trimethyl)silane, and Structure-Activity Relationship (SAR) studies are often performed on these final products. These studies, which form the basis for QSAR, help in optimizing the lead compounds for better efficacy and lower toxicity.

Table 2: Summary of Computational Methods and Applications

| Computational Method | Application | Specific Focus on Ethynyl(trimethyl)silane Systems | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure & Reactivity | Prediction of unconventional insertion reactivity with silane. | nih.govnih.gov |

| DFT | Reaction Pathway Modeling | Characterization of intermediates and transition states in the formation of silylacetylene. | nih.govresearchgate.net |

| Molecular Dynamics (MD/QCT) | Reaction Dynamics | Confirmation of reaction mechanisms and comparison with experimental scattering data. | nih.govxmu.edu.cn |

| QSAR/QSRR | Reactivity Prediction | No specific models found for ethynyl(trimethyl)silane reactivity. | scbt.com |

Applications of Ethynyl Trimethyl Silane in Advanced Chemical Synthesis and Materials Science Research

Role as a Precursor in Complex Organic Molecule Synthesis

The strategic use of ethynyl(trimethyl)silane as a stable and easily handled equivalent of acetylene (B1199291) has streamlined the synthesis of intricate molecular architectures. tandfonline.comsigmaaldrich.com The TMS group serves as a removable protecting group, enabling selective reactions at the terminal carbon of the acetylene unit, which is fundamental to its role as a versatile two-carbon building block. tandfonline.comcolorado.edu

Building Blocks for Natural Product Synthesis

Ethynyl(trimethyl)silane is a key intermediate in the total synthesis of various natural products and biologically active molecules. Its utility is prominently featured in carbon-carbon bond-forming reactions, particularly the Sonogashira coupling, to introduce an ethynyl (B1212043) or a substituted ethynyl fragment into a complex molecular scaffold. mdpi.com

Researchers have successfully employed this reagent in the synthesis of complex macrocyclic antibiotics and other natural products. For instance, a crucial step in the synthesis of the indole (B1671886) moiety of the natural product sespendole (B1251114) involves a cross-coupling reaction with a derivative of ethynyl(trimethyl)silane. tandfonline.com Similarly, the synthesis of (+)-kibdelone A utilized a tributylstannyl-substituted version of ethynyl(trimethyl)silane in a Stille cross-coupling reaction, with the TMS group being subsequently removed. tandfonline.com

Another significant application lies in the synthesis of modified nucleosides with potent biological activities. The palladium-catalyzed coupling of ethynyl(trimethyl)silane with iodinated uridine (B1682114) derivatives has led to the production of 5-ethynyl-2'-deoxyuridine, a compound known for its antiviral properties and as a potent inhibitor of thymidylate synthetase. sigmaaldrich.com A similar strategy was used to produce 6-ethynyl-2'-deoxyuridine. sigmaaldrich.com Furthermore, synthetic schemes for arylnaphthalene lignans, a class of natural products, explicitly feature ethynyl(trimethyl)silane as a reactant to introduce the alkyne functionality. rsc.org The synthesis of chiral propargyl alcohols, which are vital precursors for various natural products, can also be achieved through the addition of alkynylsilanes to ketones. prepchem.com

The table below summarizes key natural product syntheses involving ethynyl(trimethyl)silane.

| Natural Product/Target Molecule | Key Reaction Type | Precursor Used | Reference |

| (+)-Kibdelone A | Stille Cross-Coupling | Tributylstannylethynyltrimethylsilane | tandfonline.com |

| Sespendole | Cross-Coupling | Tributylstannylethynyltrimethylsilane | tandfonline.com |

| 5-Ethynyl-2'-deoxyuridine | Sonogashira Coupling | Ethynyl(trimethyl)silane | sigmaaldrich.com |

| Arylnaphthalene Lignans | Sonogashira Coupling | Ethynyl(trimethyl)silane | rsc.org |

| Chiral Propargyl Alcohols | Base-catalyzed Addition | Ethynyl(trimethyl)silane | prepchem.com |

Accessing Polyaromatic and Conjugated Systems

The construction of extended π-conjugated systems, which are central to many advanced materials, heavily relies on robust and selective cross-coupling methodologies. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of this field, and ethynyl(trimethyl)silane is a reagent of choice for this transformation. mdpi.comtandfonline.com Its use as a protected acetylene source prevents the common problem of double addition, allowing for the controlled synthesis of monosubstituted alkynes after a deprotection step, or disubstituted alkynes in a one-pot fashion. tandfonline.commdpi.com

This strategy has been instrumental in synthesizing a variety of polyaromatic and conjugated molecules. For example, it was used to prepare an anthracene (B1667546) difuran analog, a material investigated for its electronic properties. tandfonline.com A more complex example is the synthesis of 1,2,4,5-tetrakis(trimethylsilylethynyl)benzene from 1,2,4,5-tetraiodobenzene, which serves as a precursor to tetraethynylbenzene, a building block for larger graphitic structures. tandfonline.com The synthesis of thiophene-based conjugated oligomers, which are of interest for their material properties, also utilizes ethynyl(trimethyl)silane. sigmaaldrich.com

Furthermore, the reaction of aryl iodides with ethynyl(trimethyl)silane can lead to the formation of silylated fulvenes, which are versatile intermediates for further functionalization. orgsyn.org Research has also focused on developing more efficient, copper-free Sonogashira coupling conditions to synthesize these valuable conjugated systems. researchgate.netnih.gov

Development of Functional Materials

The unique chemical reactivity of ethynyl(trimethyl)silane makes it a valuable monomer and precursor in the synthesis of specialized polymers and materials with tailored electronic, optical, and liquid crystalline properties.

Precursors for Polycarbosilane and Other Silicon-Containing Polymers

Ethynyl(trimethyl)silane serves as a direct precursor for the synthesis of silicon-containing polymers. A notable application is the laser-induced polymerization of gaseous ethynyl(trimethyl)silane, which provides an efficient method for the chemical vapor deposition of polycarbosilane films. nih.govresearchgate.net Polycarbosilanes are important preceramic polymers that can be pyrolyzed to form silicon carbide (SiC) ceramics, known for their high strength and thermal stability.

In addition to thin films, ethynyl(trimethyl)silane can be polymerized to create poly(ethynyltrimethylsilane), a polymer backbone that can be further functionalized. For instance, the synthesis of poly(ethynyltrimethylsilane) containing palladium(II) coordination sites has been reported, suggesting applications in catalysis or materials with specific metal-binding properties. nih.gov The thermal processing of polyethynyl aromatics, synthesized using ethynyl(trimethyl)silane, can produce highly cross-linked, high-char-yield glassy materials, making them attractive as thermoset precursors for applications requiring high thermal stability. sigmaaldrich.com

Integration into Optoelectronic Materials

Optoelectronic materials, which interact with both light and electricity, are often based on molecules with extended π-conjugated systems. The ability of ethynyl(trimethyl)silane to facilitate the synthesis of such systems makes it a key reagent in this field. The Sonogashira reaction is a vital tool for creating the rigid, conjugated structures required for molecular electronics. nih.gov

Polyethynyl aromatic compounds derived from ethynyl(trimethyl)silane have been shown to exhibit high electrical conductivity when complexed with electron acceptors, highlighting their potential in electronic devices. sigmaaldrich.com A specific example involves the synthesis of luminescent ethynyl-pyrene derivatives, which have been designed for use in optoelectronic devices. nih.gov These molecules can act as the active layer in field-effect transistors, demonstrating both good charge mobility and light emission. nih.gov The integration of the ethynyl group, facilitated by ethynyl(trimethyl)silane, is crucial for tuning the electronic and photoluminescent properties of the final material. nih.gov

Synthesis of Liquid Crystalline Compounds

The precise molecular engineering required to create liquid crystals—materials that exhibit phases intermediate between solid and liquid—can be achieved using ethynyl(trimethyl)silane. The rigid, linear nature of the ethynyl group makes it a desirable component in the design of mesogenic (liquid crystal-forming) molecules.

A clear example is the synthesis of the rod-shaped molecule 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate. This compound, which incorporates the ethynyl(trimethyl)silane moiety into its core structure, was synthesized and confirmed to exhibit a smectic A (SmA) liquid crystal phase. The synthesis involved coupling an acid chloride with a phenol (B47542) derivative, where the ethynyl(trimethyl)silane group was pre-installed on one of the aromatic rings.

Research into triphenylene-based discotic liquid crystals has also shown the influence of alkynyl substituents on mesophase behavior. tandfonline.com The introduction of alkynyl groups, a transformation often accomplished using ethynyl(trimethyl)silane, can enhance columnar mesophase formation, demonstrating its role in fine-tuning the self-assembly properties of these materials. tandfonline.com Similarly, ethynyl-pyrene derivatives have been shown to form stable liquid crystalline phases with hexagonal symmetry over a wide temperature range. nih.gov

The table below details the properties of a liquid crystal synthesized using a trimethylsilyl-ethynyl precursor.

| Compound Name | Crystal System | Mesophase Type | Reference |

| 4-[4'-Cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]benzoate | Triclinic | Smectic A (SmA) |

Applications in Chemical Vapor Deposition (CVD) for Thin Film Fabrication

Extensive research into the applications of the isotopically labeled compound (ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)Ethynyl(trimethyl)silane in the field of Chemical Vapor Deposition (CVD) for thin film fabrication has revealed a notable lack of publicly available scientific literature, detailed research findings, or published data tables.

Chemical Vapor Deposition (CVD) is a widely utilized vacuum deposition method for producing high-quality, high-performance solid materials, typically thin films. The process involves the introduction of volatile precursor gases into a reaction chamber, where they decompose and react on a heated substrate to form the desired film. The properties of the resulting thin film are highly dependent on the precursor chemistry and the deposition conditions.

Organosilicon compounds, such as ethynyl(trimethyl)silane, are frequently employed as precursors for the deposition of silicon-containing thin films, including silicon carbide (SiC) and silicon carbonitride (SiCN). These films possess valuable properties such as high hardness, excellent thermal stability, and chemical inertness, making them suitable for a wide range of applications in microelectronics, coatings, and advanced ceramics.

The use of isotopically labeled precursors, such as those containing carbon-13 (13C), is a powerful technique for elucidating reaction mechanisms in complex chemical processes like CVD. By tracking the pathway of the labeled atoms from the precursor molecule to the final thin film, researchers can gain detailed insights into the chemical reactions occurring in the gas phase and on the substrate surface. This understanding is crucial for optimizing the CVD process to achieve films with desired properties.

Despite the established utility of isotopic labeling in mechanistic studies and the known use of ethynyl(trimethyl)silane as a CVD precursor, dedicated research specifically employing (ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)Ethynyl(trimethyl)silane for thin film fabrication via CVD is not documented in the available scientific and technical literature. Consequently, there are no detailed research findings or data tables to present regarding the specific influence of the 13C labeled ethynyl group on the CVD process, the resulting film composition, or its material properties. Such research would be invaluable for a deeper understanding of the fragmentation and incorporation mechanisms of the ethynyl and trimethylsilyl (B98337) moieties during SiC or SiCN film growth.

Future research in this area could potentially involve the use of (ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)Ethynyl(trimethyl)silane in conjunction with analytical techniques such as in-situ mass spectrometry and solid-state Nuclear Magnetic Resonance (NMR) spectroscopy of the deposited films. This would allow for the direct observation of the fate of the labeled carbon atoms, providing critical data on bond-breaking and bond-forming processes that govern thin film growth from this precursor.

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Ethynyl(trimethyl)silane Transformations

The transformation of ethynyl(trimethyl)silane is greatly enhanced by the development of novel catalytic systems that offer unprecedented efficiency and selectivity. While traditional palladium-catalyzed Sonogashira couplings are well-established, recent research has focused on alternative metals and reaction pathways.

Ruthenium-based catalysts have emerged as particularly effective for the hydrosilylation of ethynyl(trimethyl)silane, providing a direct route to valuable vinylsilanes. rsc.org These reactions are notable for their unique and controllable regioselectivity. For instance, catalyst precursors bearing a bulky, electron-donating pentamethylcyclopentadienyl (Cp*) ligand, such as CpRuH₃(PPh₃), can direct the hydrosilylation of terminal alkynes to preferentially yield 2-silyl-1-alkenes, a product not easily obtained through other methods. figshare.comnih.gov Cationic ruthenium complexes like [CpRu(MeCN)₃]PF₆ are also highly active, catalyzing the trans-addition of silanes to the alkyne. This process is significant for its atom economy and ability to generate stereodefined α-vinylsilanes with good regioselectivity. nih.gov

Mechanistic studies, combining experimental data and DFT calculations, have provided deep insights into these transformations. For the (PCy₃)₂(CO)RuHCl catalyst system, the reaction proceeds through a metallacyclopropene transition state, which allows for facile Z/E isomerization before the silane (B1218182) substrate binds. umn.edu This understanding enables the selective formation of either (Z)- or (E)-vinylsilane products based on the steric demands of the alkyne substrate. umn.edu

Beyond ruthenium, nickel-catalyzed cross-coupling reactions of ethynyl(trimethyl)silane with substrates like benzonitriles are also an area of active development. sigmaaldrich.comsigmaaldrich.com

| Catalyst System | Transformation | Key Feature | Reference |

|---|---|---|---|

| [CpRu(MeCN)₃]PF₆ | Hydrosilylation | Catalyzes trans-addition to form α-vinylsilanes. | nih.gov |

| CpRuH₃(PPh₃) | Hydrosilylation | Novel regioselectivity, preferentially forms 2-silyl-1-alkenes. | figshare.comnih.gov |

| (PCy₃)₂(CO)RuHCl | Hydrosilylation | Stereoselectivity is dependent on substrate sterics (Z or E product). | umn.edu |

| Nickel-based catalysts | Cross-coupling | Effective for coupling with benzonitriles. | sigmaaldrich.comsigmaaldrich.com |

Advancements in Stereoselective and Regioselective Synthesis

The trimethylsilyl (B98337) group exerts significant steric and electronic influence, which chemists are increasingly harnessing to control the stereochemical and regiochemical outcomes of reactions involving ethynyl(trimethyl)silane.

As noted previously, ruthenium-catalyzed hydrosilylation is a prime example of achieving high regio- and stereoselectivity. The choice of catalyst can dictate whether the silyl (B83357) group adds to the internal (α) or terminal (β) carbon of the alkyne and controls the resulting E/Z geometry of the vinylsilane product. nih.govumn.edu The ability to generate stereodefined vinylsilanes is of great synthetic value, as these intermediates are widely used in subsequent cross-coupling reactions. rsc.org

Cycloaddition reactions also benefit from the directing effects of the silyl group. In [3+2] cycloadditions, such as the reaction with diazo compounds to form pyrazoles, the bulky trimethylsilyl group can dictate the regiochemistry of the resulting heterocyclic ring. sigmaaldrich.comsigmaaldrich.com

Furthermore, ethynyl(trimethyl)silane is a key reagent in asymmetric synthesis. In one notable application, it is used for the asymmetric ethynylation of aldehydes. In the presence of a chiral catalyst like (+)-N-methylephedrine, it reacts with aldehydes to produce propargyl alcohols with high enantiomeric excess. This method has been applied to the diastereoselective synthesis of complex natural product precursors.

| Reaction Type | Catalyst/Reagent | Outcome | Significance | Reference |

|---|---|---|---|---|

| Hydrosilylation | [Cp*Ru(MeCN)₃]PF₆ | Regioselective formation of α-vinylsilanes; Stereoselective trans-addition. | Access to specific vinylsilane isomers. | nih.gov |

| Asymmetric Ethynylation | (+)-N-methylephedrine / Zn(OTf)₂ | Stereoselective formation of chiral propargyl alcohols. | High enantiomeric excess in C-C bond formation. | |

| [3+2] Cycloaddition | Diazo compounds | Regioselective formation of substituted pyrazoles. | Control over heterocycle substitution pattern. | sigmaaldrich.comsigmaaldrich.com |

Exploration of New Materials Applications Based on Ethynyl(trimethyl)silane Derivatives

Derivatives of ethynyl(trimethyl)silane are promising precursors for a new generation of functional materials, ranging from high-performance ceramics to smart polymers.

A significant emerging application is the use of poly(ethynyltrimethylsilane) as a precursor for silicon carbide (SiC) fibers. sigmaaldrich.com These polymer-derived ceramic fibers, such as the "Sylramic™" brand, are produced by pyrolyzing the precursor polymer. researchgate.netcoiceramics.com The resulting SiC fibers are crystalline, stoichiometric, and exhibit exceptional high-temperature stability, low creep, and high strength, making them superior to many existing materials. researchgate.netcoiceramics.comspecmaterials.com These advanced fibers are sought after as reinforcements in ceramic, metal, and polymer matrix composites for demanding applications in the aerospace, land-based turbine engine, and chemical manufacturing industries. coiceramics.com

The conjugated backbone of poly(ethynyltrimethylsilane) also makes it an intriguing candidate for functional organic materials. Polymers with conjugated backbones are the basis for conducting polymers, which are used in a variety of electronic applications. mdpi.com One promising area is the development of chemiresistive gas sensors. researchgate.netresearchgate.net In these devices, the electrical resistance of the polymer film changes upon exposure to specific analytes. researchgate.netmdpi.com By incorporating functional groups or blending with other materials, sensors based on conducting polymers can be designed for the real-time monitoring of gases like NO₂. nih.gov The inherent processability and tunable electronic properties of polymers derived from ethynyl(trimethyl)silane make them attractive for developing next-generation, low-cost, and flexible sensing devices. nih.gov

| Derivative Material | Key Properties | Emerging Application | Reference |

|---|---|---|---|

| Silicon Carbide (SiC) Fibers | High thermal stability (>1400 °C), high strength and modulus, low creep, chemically resistant. | Reinforcement for advanced ceramic and metal matrix composites in aerospace. | researchgate.netcoiceramics.com |

| Poly(ethynyltrimethylsilane) | Conjugated polymer backbone, potential for tunable conductivity. | Active layer in chemiresistive gas sensors for environmental monitoring. | researchgate.netresearchgate.netnih.gov |

| Polycarbosilane Films | Formed by laser-induced polymerization of the gaseous monomer. | Chemical vapour deposition of protective or functional films. | sigmaaldrich.com |

Integration of Isotopic Labeling in Advanced Analytical Techniques and Biological Probes (excluding human clinical data)

The synthesis of (ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)ethynyl(trimethyl)silane, where the two acetylenic carbons are the heavy isotope ¹³C, creates a powerful tool for advanced research. While direct studies on this specific isotopologue are nascent, its potential can be understood by combining the established utility of alkyne tags and ¹³C labeling. A versatile approach to producing ¹³C₂-labeled alkynes starts from elemental ¹³C, which is converted to calcium carbide (Ca¹³C₂) and subsequently to ¹³C₂-acetylene, a universal building block for further synthesis. rsc.org

The alkyne group is small, bioorthogonal (chemically inert in biological systems), and possesses a unique C≡C stretching frequency in a region of the Raman spectrum that is relatively silent for biological molecules. This makes it an excellent vibrational tag. Techniques like Stimulated Raman Scattering (SRS) microscopy can visualize the distribution of alkyne-tagged molecules in living cells with high sensitivity and specificity, without the need for bulky fluorophores. frontiersin.org

Simultaneously, the ¹³C label provides a distinct mass signature for mass spectrometry and a unique signal for ¹³C NMR spectroscopy. nih.gov Stable isotope tracers are invaluable for metabolic studies, allowing researchers to track the fate of specific molecules through complex biochemical pathways. frontiersin.orgnih.gov The use of ¹³C is often preferred over deuterium (B1214612) as the label is less susceptible to exchange or loss during metabolic reactions. frontiersin.org

Therefore, (ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)ethynyl(trimethyl)silane represents a next-generation molecular probe. It could be incorporated into small molecules, drugs, or metabolites to enable multi-modal analysis. For example, a researcher could:

Administer a (ngcontent-ng-c60218225="" class="ng-star-inserted">13C_2)ethynyl(trimethyl)silane-tagged lipid to a cell culture.

Visualize the lipid's uptake and subcellular localization in real-time using SRS microscopy (detecting the alkyne).

Extract the metabolites and use mass spectrometry to precisely quantify the abundance of the labeled lipid and its downstream products (detecting the +2 mass shift from the ¹³C₂).

Use ¹³C NMR to determine the exact position of the ¹³C atoms in the metabolic products, confirming the biochemical transformation pathways. nih.gov

This dual-labeling strategy offers a powerful method for gaining unambiguous insights into dynamic biological processes, drug delivery mechanisms, and metabolic fluxes in various non-human biological systems.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (~13~C₂)Ethynyl(trimethyl)silane?